(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine
Overview
Description
Scientific Research Applications
Catalytic Applications in Organic Chemistry
- (Roffe et al., 2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis. The study involved C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, demonstrating their good activity and selectivity in catalysis.
Synthesis of Complex Organic Compounds
- (Younas, Hallaoui, & Anouar, 2014) synthesized a compound using a 1,3-dipolar cycloaddition reaction involving a similar methanamine derivative, highlighting its utility in the synthesis of complex organic molecules.
Transfer Hydrogenation Reactions
- (Karabuğa et al., 2015) investigated the use of a quinazoline-based compound related to methanamine in transfer hydrogenation reactions, achieving high conversions and efficiency.
Synthesis of Novel Organic Compounds for Docking Studies
- (Bommeraa, Merugu, & Eppakayala, 2019) developed a simple method to synthesize a novel compound using 3-(4-Chlorophenoxy)phenyl)methanamine, which was then used for docking studies.
Development of Photocytotoxic Compounds
- (Basu et al., 2014) synthesized Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and studied their photocytotoxic properties, useful in cancer therapy and cellular imaging.
Mechanistic Study in Organic Synthesis
- (Zhou & Li, 2019) conducted a mechanistic study involving methanamine, providing insights into complex organic reactions and synthesis processes.
Synthesis and Spectral Analysis of Organic Compounds
- (Dekić et al., 2020) synthesized a new coumarin derivative using (4-methoxyphenyl)methanamine, demonstrating the role of methanamines in the development of new organic compounds.
Synthesis of Derivative Compounds
- (Zhou et al., 2013) described an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives, showcasing the versatility of methanamines in organic synthesis.
Investigation in Antiosteoclast Activity
- (Reddy et al., 2012) synthesized a family of boronates using (±)-piperidin-2-yl-methanamine and investigated their antiosteoclast activity, indicating potential medical applications.
Chiral Synthesis and Stereochemistry Studies
- (Lood et al., 2015) reported the synthesis of (indol-2-yl)methanamines using a protecting group strategy, contributing to the field of chiral synthesis and stereochemistry.
properties
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMDWCRSNWLKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.